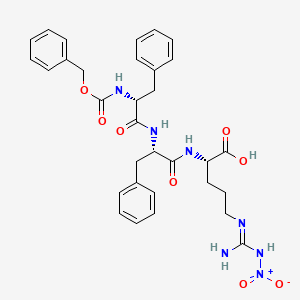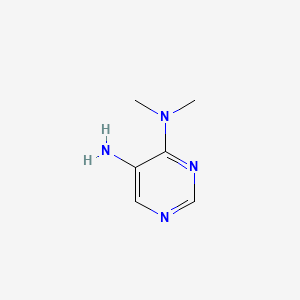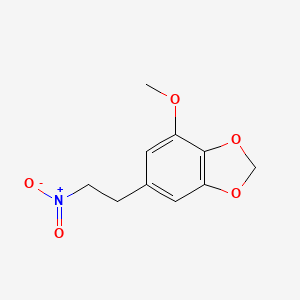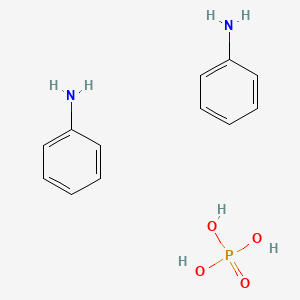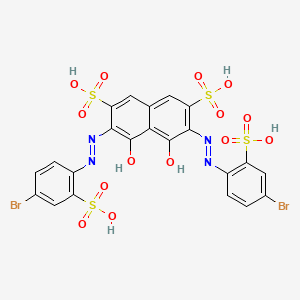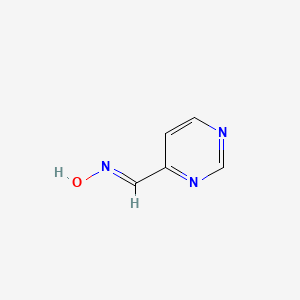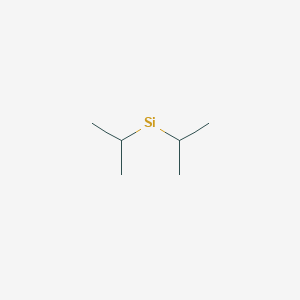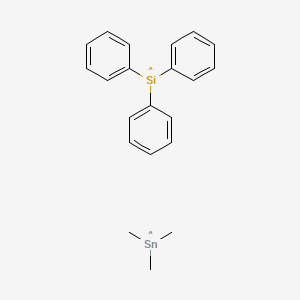
Heparexine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heparexine is a compound that combines magnesium, phosphorylcholine, and chloride ions. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Magnesium is an essential mineral involved in numerous biochemical processes, while phosphorylcholine is a derivative of choline, a vital nutrient for cell membrane integrity and neurotransmission.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium phosphorylcholine chloride typically involves the reaction of magnesium chloride with phosphorylcholine. The reaction is carried out in an aqueous solution, where magnesium chloride (MgCl₂) is dissolved in water, and phosphorylcholine is added to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of magnesium phosphorylcholine chloride.
Industrial Production Methods
Industrial production of magnesium phosphorylcholine chloride follows similar principles but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Heparexine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: The chloride ion in the compound can be substituted with other anions, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various anions like sulfate (SO₄²⁻) or nitrate (NO₃⁻) can be introduced to replace the chloride ion.
Major Products Formed
The major products formed from these reactions depend on the specific
Propriétés
Numéro CAS |
17032-39-2 |
|---|---|
Formule moléculaire |
C5H14MgNO5P |
Poids moléculaire |
223.447121 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


